Prodrug Pharmacokinetics: Sustained Systemic Exposure of Cimifugin via Prim-O-Glucosylcimifugin
Prim-O-glucosylcimifugin acts as a prodrug, converting to cimifugin in vivo and resulting in significantly prolonged absorption and elimination half-life of cimifugin compared to direct cimifugin monomer administration [1].
| Evidence Dimension | Cimifugin elimination half-life (t1/2) |
|---|---|
| Target Compound Data | t1/2 of cimifugin (derived from prim-O-glucosylcimifugin monomer): 3.92 ± 0.85 h |
| Comparator Or Baseline | t1/2 of cimifugin (cimifugin monomer solution): 2.14 ± 0.37 h |
| Quantified Difference | 1.8-fold increase in elimination half-life (P < 0.05) |
| Conditions | Rat plasma, oral administration (50 mg/kg), LC-MS detection |
Why This Matters
This quantifies the prodrug effect, demonstrating that prim-O-glucosylcimifugin provides a sustained-release pharmacokinetic profile for cimifugin, which is critical for designing in vivo efficacy studies with predictable exposure.
- [1] Li Y, et al. Comparative pharmacokinetics of prim-O-glucosylcimifugin and cimifugin by liquid chromatography-mass spectrometry after oral administration of Radix Saposhnikoviae extract, cimifugin monomer solution and prim-O-glucosylcimifugin monomer solution to rats. Biomed Chromatogr. 2012;26(10):1234-40. View Source
